ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a polycyclic heteroaromatic compound featuring a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety. The structure includes a 3-phenylpropanamido substituent at position 2 and an ethyl ester group at position 4.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-2-32-26(31)29-15-14-18-21(16-29)34-25(28-22(30)13-12-17-8-4-3-5-9-17)23(18)24-27-19-10-6-7-11-20(19)33-24/h3-11H,2,12-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCWBOPFQXWLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety, which is known for its bioactivity.
- A thieno[2,3-c]pyridine core, contributing to its pharmacological properties.
- An amido group linked to a phenylpropanamide , enhancing its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound:
-
Cytotoxicity :
- In vitro tests show significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, related compounds exhibit IC50 values as low as 1.06 μM against A549 cells .
- The mechanism often involves apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase .
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry assays indicate that treatment with the compound leads to increased apoptosis rates in cancer cells .
- Cell Cycle Arrest : The compound has been shown to cause significant changes in cell cycle distribution, leading to an accumulation of cells in the G0/G1 phase .
Study on Structure-Activity Relationship (SAR)
A study focused on the SAR of thieno[2,3-c]pyridine derivatives indicated that modifications on the aromatic rings significantly affect cytotoxicity. The presence of electron-withdrawing groups (like halogens) was found to enhance anticancer activity .
Summary of Findings
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 | 1.06 ± 0.16 | Apoptosis induction |
| Cytotoxicity | MCF-7 | 1.23 ± 0.18 | Cell cycle arrest |
| c-Met Kinase Inhibition | Various | 0.09 - 0.21 | Enzyme inhibition |
Comparison with Similar Compounds
Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
This compound shares the thieno[2,3-c]pyridine core but differs in substituents:
- Key substituents : A Boc-protected amine at position 2 and an ethyl ester at position 3.
- Molecular formula : C₁₅H₂₂N₂O₄S vs. C₂₆H₂₃N₃O₃S₂ (target compound).
- The Boc group suggests use in peptide coupling or prodrug development .
Thiophene Derivatives with Pyrazole Moieties ()
Compounds 7a and 7b in are thiophene derivatives with pyrazole and cyano/ester groups. While structurally distinct from the target compound, they highlight:
- Bioactivity : Pyrazole-thiophene hybrids are often explored for antimicrobial or anticancer properties, implying possible overlapping therapeutic interests .
Thiazolo-Pyrimidine Derivatives ()
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a fused heterocyclic system but differs in core structure (thiazolo[3,2-a]pyrimidine vs. thieno[2,3-c]pyridine).
- Key features : A trimethoxybenzylidene group and ester functionality.
- Crystal data: Monoclinic P21/n space group, with unit cell dimensions (a = 7.5363 Å, b = 18.178 Å) indicating a compact, layered packing structure. This contrasts with the target compound’s unknown solid-state behavior but suggests ester groups may influence crystallinity .
- Molecular weight : 494.55 g/mol vs. ~513.6 g/mol (estimated for the target compound), highlighting differences in solubility and bioavailability.
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility : The target compound’s benzo[d]thiazole and 3-phenylpropanamido groups may enhance binding to hydrophobic enzyme pockets, unlike the Boc-protected analog in , which prioritizes synthetic stability .
- Synthetic Challenges: ’s use of sulfur and cyano precursors suggests that introducing the benzo[d]thiazole moiety in the target compound may require selective thiolation or cyclization steps.
- Safety Considerations: ’s safety data sheet emphasizes standard laboratory precautions for thienopyridine derivatives, likely applicable to the target compound as well .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-c]pyridine core is typically synthesized via cyclocondensation reactions. A common method involves reacting 3-aminothiophene-2-carboxylates with α,β-unsaturated carbonyl compounds under acidic conditions. For example, ethyl 3-aminothiophene-2-carboxylate reacts with acryloyl chloride in the presence of acetic anhydride to form the dihydrothienopyridine ring.
Reaction Conditions :
Alternative Route via Lactam Formation
An alternative route employs tert-butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate as a protected intermediate. The tert-butyl carbamate group facilitates subsequent functionalization by preventing undesired side reactions at the nitrogen atom.
Key Steps :
- Protection of the secondary amine with tert-butyloxycarbonyl (Boc) anhydride.
- Deprotection via trifluoroacetic acid (TFA) prior to further substitutions.
Installation of the 3-Phenylpropanamido Group
Amidation via Active Esters
The 3-phenylpropanamido substituent is introduced through amide bond formation. A representative protocol involves activating 3-phenylpropanoic acid as a mixed carbonate using ethyl chloroformate, followed by reaction with the amine-functionalized thienopyridine intermediate.
Reagents and Conditions :
Stepwise Acylation
In cases where steric hindrance limits direct amidation, a stepwise approach is employed:
- Activation of 3-phenylpropanoic acid as an acid chloride (using SOCl2).
- Reaction with the amine intermediate in dichloromethane (DCM) at 0°C.
Esterification of the Carboxylate Group
Fisher Esterification
The ethyl ester is installed via Fisher esterification of the corresponding carboxylic acid intermediate.
Conditions :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers higher efficiency:
- Reagents: DIAD (diisopropyl azodicarboxylate), PPh3
- Solvent: THF
- Temperature: 0°C to room temperature
- Yield: 75–80%
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- NMR : 1H NMR (400 MHz, CDCl3) δ 7.85 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.45–7.30 (m, 5H, phenyl-H).
- MS : ESI-MS m/z 535.68 [M+H]+ (calculated for C28H29N3O4S2).
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates in amidation steps but may complicate purification. Switching to THF or DCM improves isolability without sacrificing yield.
Catalytic Systems
Pd-based catalysts (e.g., Pd(OAc)2 with XPhos ligand) improve coupling efficiency in Suzuki-Miyaura reactions, reducing catalyst loading to 2 mol% while maintaining yields >60%.
Q & A
Q. What are the common synthetic pathways for preparing ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
The synthesis typically involves multi-step reactions, starting with benzo[d]thiazole derivatives and tetrahydrothieno[2,3-c]pyridine precursors. Key steps include:
- Amide coupling : Reaction of 3-phenylpropanamido groups with the thienopyridine core under controlled conditions (e.g., using coupling agents like EDCI or DCC).
- Cyclization : Formation of the fused thieno-pyridine ring system via thermal or catalytic cyclization.
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
Methodological note : Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How is the structural characterization of this compound performed in academic research?
Key analytical techniques include:
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., space group, unit cell parameters) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions.
- FT-IR : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Chromatography : HPLC or GC-MS ensures purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
Advanced optimization employs Design of Experiments (DoE) methodologies:
- Factorial designs : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) and their interactions.
- Response surface modeling : Predicts optimal conditions (e.g., 60–80°C, 12–24 hr reaction time) to maximize yield .
Case study : Computational reaction path searches (e.g., quantum chemical calculations) reduce trial-and-error by simulating transition states and intermediates, as demonstrated by ICReDD’s hybrid computational-experimental workflows .
Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound?
SAR studies focus on systematic structural modifications:
| Substituent | Biological Impact | Reference |
|---|---|---|
| Benzo[d]thiazol-2-yl | Enhances π-π stacking with target proteins | |
| 3-Phenylpropanamido | Modulates solubility and bioavailability | |
| Ethyl carboxylate | Stabilizes metabolic resistance | |
| Methodology : Combine synthetic diversification with in vitro assays (e.g., enzyme inhibition, cytotoxicity) and molecular docking to map key pharmacophores . |
Q. How can contradictions in experimental data (e.g., unexpected byproducts or low reproducibility) be resolved?
- Root-cause analysis : Use LC-MS or GC-MS to trace impurities or degradation products.
- Reaction monitoring : In situ techniques like ReactIR or NMR spectroscopy track intermediate formation .
- Cross-validation : Compare computational predictions (e.g., density functional theory (DFT) for reaction pathways) with experimental outcomes to identify discrepancies .
Q. What advanced methodologies are used to study the compound’s potential biological mechanisms?
- In silico screening : Molecular dynamics simulations predict binding affinities to targets (e.g., kinases or GPCRs).
- In vitro assays :
- Fluorescence polarization : Quantifies target engagement.
- Microscale thermophoresis : Measures binding constants (Kd).
- Metabolic stability : Use hepatic microsome assays to assess CYP450-mediated degradation .
Methodological Guidance for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
